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Compound of Interest

Compound Name: 5-bromo-3-nitro-1H-pyrazole

CAS No.: 104599-38-4

Cat. No.: B11906506

Get Quote

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen

atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability

to modulate biological activity have cemented its status as a "privileged scaffold." This is

evidenced by its presence in a range of blockbuster drugs, including the anti-inflammatory

agent Celecoxib and the anti-cancer drug Crizotinib.[2][3] The functionalization of the pyrazole

ring is a key strategy for fine-tuning the pharmacological profiles of lead compounds,

influencing properties such as potency, selectivity, and metabolic stability.[3]

Within the vast chemical space of pyrazole derivatives, 5-bromo-3-nitro-1H-pyrazole emerges

as a particularly valuable and versatile building block for synthetic chemists and drug

development professionals. This guide provides an in-depth analysis of its core chemical

properties, reactivity, and strategic applications, offering field-proven insights into leveraging

this molecule for the synthesis of novel chemical entities.

Core Physicochemical and Structural Properties
5-bromo-3-nitro-1H-pyrazole is a crystalline solid at room temperature. The molecule's

architecture is defined by the aromatic pyrazole ring, which is substituted with a strongly
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electron-withdrawing nitro group at the C3 position and a halogen atom (bromine) at the C5

position. This specific substitution pattern dictates its unique reactivity and synthetic potential.

Property Value Source

CAS Number 1208314-00-4 [4]

Molecular Formula C₃H₂BrN₃O₂ [4]

Molecular Weight 191.97 g/mol [4][5]

Appearance Solid (predicted)

Purity Typically >95% (commercial) [4]

The presence of the N-H proton allows for the existence of tautomers, a common feature of N-

unsubstituted pyrazoles.[6][7] Furthermore, the N-H group can participate in hydrogen bonding,

influencing the molecule's crystal packing and solubility. Insights from the crystal structure of

the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid reveal extensive hydrogen

bonding networks, a characteristic likely shared by the title compound.[8]

Regioselective Synthesis Strategies
The synthesis of specifically substituted pyrazoles often presents a challenge in controlling

regioselectivity.[9] While a definitive, published synthesis for 5-bromo-3-nitro-1H-pyrazole is

not prominently available, a logical and regioselective pathway can be constructed based on

established pyrazole chemistry. A common strategy involves the cyclocondensation of a 1,3-

difunctional precursor with hydrazine.[1][2]

A plausible synthetic approach would involve the initial formation of the 5-bromopyrazole core,

followed by a regioselective nitration step. The bromine atom at the 5-position would sterically

hinder and electronically deactivate the adjacent 4-position, directing the incoming nitro group

to the 3-position.
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Proposed Synthesis Pathway
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Caption: Proposed workflow for the regioselective synthesis of 5-bromo-3-nitro-1H-pyrazole.

Spectroscopic Characterization Profile
The structural elucidation of 5-bromo-3-nitro-1H-pyrazole relies on standard spectroscopic

techniques. While experimental data is sparse in the literature, a predictive analysis based on

the electronic environment of the molecule provides a reliable characterization profile.[10][11]
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Technique Expected Observations

¹H NMR

A single singlet in the aromatic region (δ 7.0-8.0

ppm) corresponding to the C4-H proton. A broad

singlet at lower field (>10 ppm) for the N1-H

proton.

¹³C NMR

Three distinct signals for the pyrazole ring

carbons. The C3 and C5 carbons, directly

attached to the electron-withdrawing nitro and

bromo groups, would appear downfield

compared to the C4 carbon.

FT-IR (cm⁻¹)

Characteristic peaks for N-H stretching (~3100-

3300), asymmetric and symmetric NO₂

stretching (~1550 and ~1350), C=N stretching

within the ring (~1600), and C-Br stretching

(<700).

Mass Spec (EI)

A prominent molecular ion peak (M⁺) and a

characteristic M+2 peak of similar intensity,

confirming the presence of a single bromine

atom.

Reactivity and Synthetic Utility: A Chemist's Guide
The true value of 5-bromo-3-nitro-1H-pyrazole lies in its predictable and versatile reactivity,

which is dominated by the interplay between the bromo and nitro substituents.

N-H Acidity and N-Alkylation/Arylation: The N-H proton is acidic and can be readily removed

by a base to form the pyrazolate anion. This anion is a potent nucleophile, allowing for

straightforward N-alkylation or N-arylation to introduce substituents at the N1 position, a

common strategy for modulating biological activity.

The C5-Br Bond: A Handle for Cross-Coupling: The bromine atom at the C5 position is the

molecule's primary reactive handle for carbon-carbon and carbon-heteroatom bond

formation. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling

reactions, including:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or

heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form 5-aminopyrazole derivatives.

This reactivity allows for the rapid generation of diverse molecular libraries from a single,

common intermediate, which is a cornerstone of modern drug discovery.[12]

Influence of the Nitro Group: The C3-NO₂ group is a powerful electron-withdrawing group. It

deactivates the pyrazole ring towards electrophilic aromatic substitution. However, its

presence enhances the acidity of the N-H proton and can serve as a key pharmacophoric

element, often improving the biological potency of the final compound.[3] In some cases, the

nitro group itself can be a site for nucleophilic aromatic substitution (SNAAr) or can be

reduced to an amino group, providing another point for diversification.

Key Synthetic Transformations

5-Bromo-3-nitro-1H-pyrazole

N1-Alkylated/Arylated
Product

 Base, R-X 

C5-Aryl/Heteroaryl
Product

 Pd Catalyst,
Ar-B(OH)₂ 
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Product
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R-C≡CH 
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Product

 Pd Catalyst,
R₂NH 

Click to download full resolution via product page

Caption: Key reaction pathways for the functionalization of 5-bromo-3-nitro-1H-pyrazole.

Applications in Drug Development
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The structural motif of 5-bromo-3-nitro-1H-pyrazole is highly attractive for generating

compounds with therapeutic potential. The pyrazole core is a known bioisostere for other

aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions with

biological targets.

The presence of both bromo and nitro groups has been linked to significant biological activities.

For instance, benzofuran pyrazoles substituted with both nitro and bromo groups have

demonstrated superior pain response inhibition compared to other analogues, highlighting the

potential synergistic effect of these functional groups on antinociceptive efficacy.[13][14] The

ability to use the C5-bromo position for library diversification allows researchers to

systematically explore the structure-activity relationship (SAR) around the pyrazole core to

optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and

Excretion) properties.

Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of

an arylboronic acid to the C5 position of 5-bromo-3-nitro-1H-pyrazole.

Objective: To synthesize 5-aryl-3-nitro-1H-pyrazole.

Pillar of Trustworthiness: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the

consumption of the starting material and the formation of the desired product, providing an

internal validation checkpoint.

Methodology:

Reagent Preparation (Causality): To a flame-dried Schlenk flask under an inert atmosphere

(e.g., Argon or Nitrogen), add 5-bromo-3-nitro-1H-pyrazole (1.0 eq). The inert atmosphere

is critical to prevent the oxidation and deactivation of the palladium catalyst.

Addition of Coupling Partners: Add the desired arylboronic acid (1.2 eq). A slight excess of

the boronic acid is used to drive the reaction to completion.
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Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a

base, such as sodium carbonate (Na₂CO₃, 2.0 eq). The base is essential for the

transmetalation step of the catalytic cycle.

Solvent System: Add a degassed solvent mixture, typically a combination of an organic

solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degassing the solvent (by

sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can

damage the catalyst.

Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100

°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the

mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-

aryl-3-nitro-1H-pyrazole product.

Conclusion and Future Outlook
5-bromo-3-nitro-1H-pyrazole is more than just a chemical compound; it is a strategic tool for

innovation in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the C5-

bromo handle and the C3-nitro group, provides a reliable and versatile platform for constructing

complex molecular architectures. For researchers and scientists in drug development,

mastering the chemistry of this building block opens the door to novel libraries of pyrazole

derivatives with significant potential to address a wide range of therapeutic targets. As the

demand for new and effective pharmaceuticals continues to grow, the importance of such

versatile intermediates will undoubtedly increase, making 5-bromo-3-nitro-1H-pyrazole a key

player in the future of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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